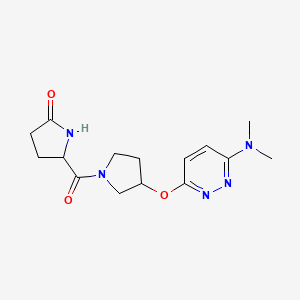

5-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

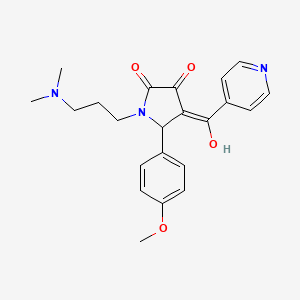

The compound “5-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C15H21N5O3 . It is a derivative of pyrrolidine, a five-membered ring with nitrogen heterocycle .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as the compound , can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with a nitrogen atom. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The pyrrolidine ring in this compound can undergo various chemical reactions. The type of reaction and the products formed depend on the conditions and the reagents used .Wissenschaftliche Forschungsanwendungen

Herbicide Efficacy and Modes of Action

Research on related pyridazinone compounds, including those with dimethylamino groups, has shown that they can effectively inhibit photosynthesis in plants, contributing to their phytotoxicity. These compounds, including 4-chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone, demonstrate a mechanism of action that involves resistance to metabolic detoxication in plants and interference with chloroplast development. This dual-action makes them significantly more effective than other compounds with similar structures but without the dimethylamino substitution (Hilton et al., 1969).

Synthesis and Chemical Transformations

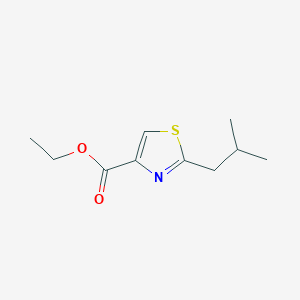

The chemical framework of pyridazinones and related compounds allows for various synthetic modifications, creating a broad range of derivatives with potential biological activities. Studies have detailed the synthesis of new pyridazin-6-ones and related structures, highlighting the versatility of this chemical scaffold in generating compounds with diverse properties (Sayed et al., 2002). Another study focused on the transformations of the pyrido[1,2-a]pyrazine ring system into various heterocyclic compounds, demonstrating the chemical flexibility of these structures (Kolar et al., 1996).

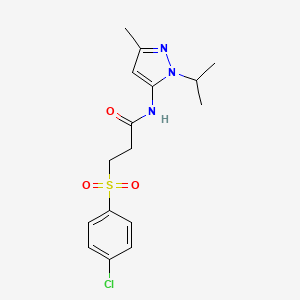

Antioxidant Properties and Biological Activities

Research into pyridine derivatives, including those related to the specified compound, has revealed interesting antioxidant properties. For example, 6-substituted-2,4-dimethyl-3-pyridinols were synthesized and found to have significant antioxidant capabilities, suggesting potential applications in protecting against oxidative stress (Wijtmans et al., 2004). These findings indicate that modifications to the pyridine core, such as those involving dimethylamino groups, could lead to compounds with valuable biological activities.

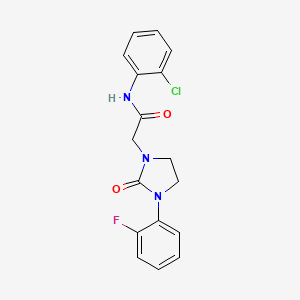

Antimicrobial Activity

Further exploration into pyridazine derivatives, including those with sulfonamido moieties, has shown promising antimicrobial activity. This suggests that the structural features of these compounds, which may include dimethylamino substitutions, contribute to their ability to inhibit the growth of various microorganisms (Al-Kamali & Al-Hazmi, 2014).

Zukünftige Richtungen

The pyrrolidine scaffold, as found in this compound, is widely used in drug discovery due to its versatility and the diverse biological activities of its derivatives . Future research could explore new synthetic strategies and potential therapeutic applications for this compound and similar pyrrolidine derivatives.

Eigenschaften

IUPAC Name |

5-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidine-1-carbonyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O3/c1-19(2)12-4-6-14(18-17-12)23-10-7-8-20(9-10)15(22)11-3-5-13(21)16-11/h4,6,10-11H,3,5,7-9H2,1-2H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHMYLYSSAJXDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CCC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2439773.png)

![3-(dimethylamino)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2439774.png)

![2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B2439780.png)

![2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2439788.png)

![3-(Thiophen-2-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B2439792.png)

![2-((2-(4-ethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2439794.png)